Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its potential uses and safety considerations. Unfortunately, specific information on the physical and chemical properties of “Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-” is not available .Scientific Research Applications
Structural Studies
- The crystal structure of benzophenone derivatives, closely related to Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-, was studied, revealing how these compounds crystallize and their intramolecular interactions. The findings provide insights into the molecule's stability and structural characteristics (Zabiulla et al., 2016).
- Structural analysis of trihydroxybenzophenone monohydrate showed the orientation of benzene rings and hydrogen bonds, crucial for understanding the compound's chemical behavior (Okabe & Kyoyama, 2002).
Biological Activities and Applications
Anticancer Potential
- Certain benzophenone derivatives exhibit significant antiproliferative activity and vascular-disrupting properties, suggesting their potential in cancer treatment (Chang et al., 2014).
- Various synthesized oxirane derivatives showed promising results in anticancer evaluations, highlighting their therapeutic potential (Gouhar & Raafat, 2015).
- A study on benzophenone derivatives demonstrated their antioxidant properties, indicating their potential application in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Material Synthesis and Characterization
Synthetic Methodologies
- Synthesis of substituted oxiranes was performed, providing a protocol that can be useful for preparing compounds for various applications, including pharmacological studies (Kumar et al., 2014).
- The synthesis and structural investigation of various phenyl-methanone derivatives were carried out, providing valuable information for the development of new materials or drugs (Obregón-Mendoza et al., 2014).
properties
IUPAC Name |
[2-hydroxy-4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15-8-12(19-9-13-10-20-13)6-7-14(15)16(18)11-4-2-1-3-5-11/h1-8,13,17H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPHMXWUZATPGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519359 |
Source
|
Record name | {2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19389-82-3 |
Source
|
Record name | {2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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